N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride
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Overview
Description
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride: is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM . This compound has shown significant potential in reducing the colony-forming ability and inducing the differentiation of THP-1 cells . It is being explored for its potential as an oral anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are typically intermediates or derivatives used for further research and development .
Scientific Research Applications
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone demethylases.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in leukemia models
Industry: Utilized in the development of new therapeutic agents and research tools.
Mechanism of Action
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride exerts its effects by inhibiting histone lysine-specific demethylase 1A (KDM1A/LSD1). This inhibition leads to changes in gene expression, which can result in reduced cell proliferation and increased cell differentiation . The compound’s molecular targets and pathways involve the modulation of histone methylation, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
DDP-38003 dihydrochloride: Another form of the compound with similar inhibitory effects on KDM1A/LSD1.
T-3775440 hydrochloride: A different inhibitor of KDM1A/LSD1 with distinct properties.
LSD1-IN-25: Another inhibitor targeting the same enzyme.
Uniqueness
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride is unique due to its high potency (IC50 of 84 nM) and oral bioavailability, making it a promising candidate for therapeutic applications . Its ability to significantly increase survival rates in mouse leukemia models highlights its potential as an effective anticancer agent .
Properties
Molecular Formula |
C21H29Cl3N4O |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |
InChI |
InChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1 |
InChI Key |
IMWGCHSQCRLEGY-QWDWFLGPSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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